molecular formula C11H12FNO4 B8172158 2-(3-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

2-(3-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B8172158
M. Wt: 241.22 g/mol
InChI Key: JAEAPYFTSDMLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07238813B2

Procedure details

To the mixture of 3-fluoro-4-nitrophenol (25 g, 0.160 mol) and 3,4-dihydro-2H-pyran (14 g, 0.167 mol)in dicloromethane (200 ml), pyridinium p-toluenesulfonate (4.0 g, 16 mol) was added portionly under ice-water bath. After overnight at room temperature, the reaction mixture was pored to Si-column chromatography. Eluting by Hexane Ethyl acetate (3:1), the desired product was obtained at 35.5 g (92%) as light yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>ClCCl>[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([F:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
14 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionly under ice-water bath
WASH
Type
WASH
Details
Eluting by Hexane Ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC(=C(C=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.